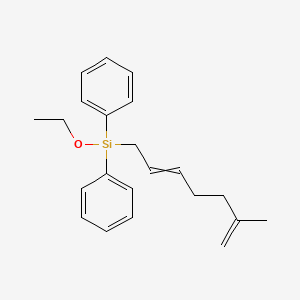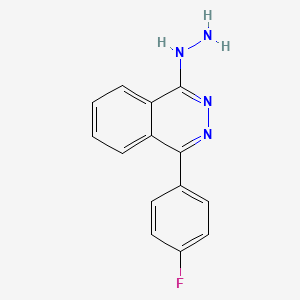
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- is a heterocyclic compound that contains a phthalazine ring substituted with a 4-fluorophenyl and a hydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.
Industrial Production Methods
Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antitubercular agent.
Industry: The compound is used in the synthesis of materials with unique optical and electrical properties.
Mecanismo De Acción
The mechanism of action of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparación Con Compuestos Similares
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,2-b]phthalazine-5,10-diones: These compounds contain a fused pyrazole and phthalazine ring system and exhibit different pharmacological activities.
The uniqueness of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Propiedades
Número CAS |
356569-72-7 |
|---|---|
Fórmula molecular |
C14H11FN4 |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19) |
Clave InChI |
IBXDLBXKIXWOMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)

![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
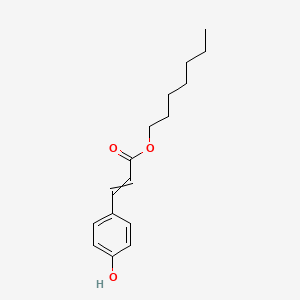
![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)
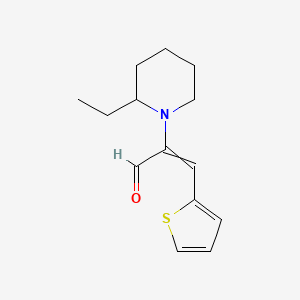
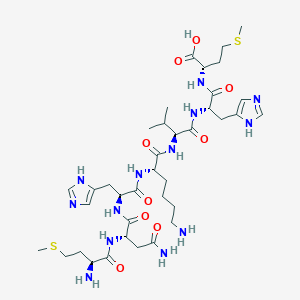

![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
